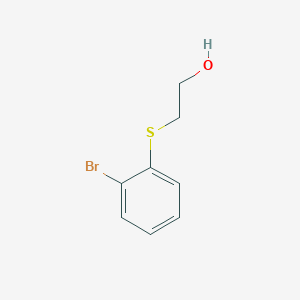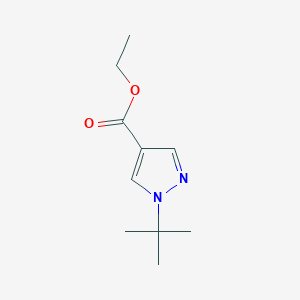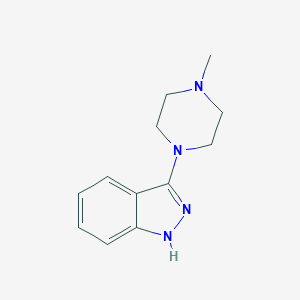
3-(4-Methylpiperazin-1-YL)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylpiperazin-1-YL)-1H-indazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of indazole derivatives and has been found to possess various biological activities. In
Mécanisme D'action
The mechanism of action of 3-(4-Methylpiperazin-1-YL)-1H-indazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various molecular targets, including enzymes, receptors, and ion channels. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been found to bind to the GABA-A receptor, a receptor involved in anxiety and sedation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Methylpiperazin-1-YL)-1H-indazole have been extensively studied. It has been found to induce apoptosis, a programmed cell death, in cancer cells. It has also been reported to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, this compound has been found to reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, it has been found to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Methylpiperazin-1-YL)-1H-indazole in lab experiments include its broad spectrum of biological activities, its potency, and its selectivity towards specific molecular targets. However, the limitations of this compound include its poor solubility in water, its potential toxicity, and its limited stability under certain experimental conditions.
Orientations Futures
The future directions for the research on 3-(4-Methylpiperazin-1-YL)-1H-indazole include the development of more efficient synthesis methods, the identification of its molecular targets, and the elucidation of its mechanism of action. Moreover, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials. Additionally, the potential use of this compound in the treatment of neurological disorders and other diseases needs to be explored further.
Applications De Recherche Scientifique
3-(4-Methylpiperazin-1-YL)-1H-indazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, antimicrobial, antifungal, and anti-inflammatory activities. It has also been reported to possess potent analgesic, anxiolytic, and antidepressant properties. Moreover, this compound has been found to be a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.
Propriétés
Numéro CAS |
131634-01-0 |
|---|---|
Formule moléculaire |
C12H16N4 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)13-14-12/h2-5H,6-9H2,1H3,(H,13,14) |
Clé InChI |
QEGQWEDKMMRTLW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NNC3=CC=CC=C32 |
SMILES canonique |
CN1CCN(CC1)C2=NNC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




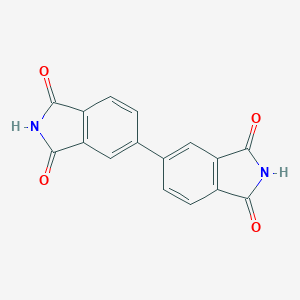
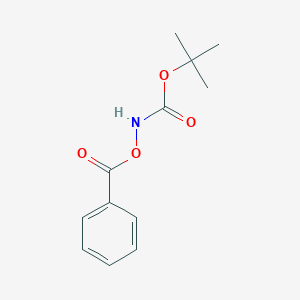





![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
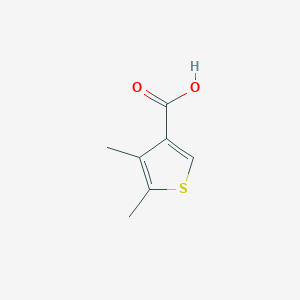
![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)
